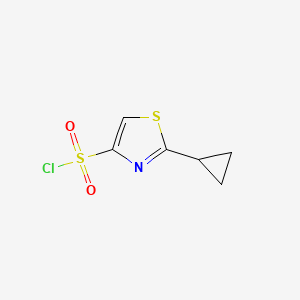![molecular formula C27H24O2PPd- B13523422 {[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate](/img/structure/B13523422.png)
{[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate is a palladium-based compound that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which includes a palladium center coordinated with a diphenylphosphanyl biphenyl ligand. It is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate typically involves the reaction of a palladium precursor with a diphenylphosphanyl biphenyl ligand. One common method involves the use of palladium acetate as the palladium source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired palladium complex .
Industrial Production Methods
In an industrial setting, the production of {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Analyse Des Réactions Chimiques
Types of Reactions
{[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The ligand can be substituted with other phosphine ligands or other coordinating groups.
Common Reagents and Conditions
Common reagents used in reactions involving {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as sodium borohydride or hydrazine.
Substituting agents: Such as other phosphine ligands or halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield higher oxidation state palladium complexes, while reduction reactions yield lower oxidation state species .
Applications De Recherche Scientifique
{[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate has a wide range of applications in scientific research, including:
Chemistry: It is widely used as a catalyst in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate involves the coordination of the palladium center with the diphenylphosphanyl biphenyl ligand. This coordination facilitates the activation of substrates and the formation of reactive intermediates, which then undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate include:
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral diphosphine ligand used in asymmetric catalysis.
2,2’-Bis(diphenylphosphino)methyl-1,1’-biphenyl: Another diphosphine ligand with similar applications in catalysis.
Uniqueness
What sets {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate apart is its specific structure and coordination environment, which provide unique catalytic properties. Its ability to facilitate a wide range of chemical reactions with high efficiency and selectivity makes it a valuable tool in both academic and industrial research .
Propriétés
Formule moléculaire |
C27H24O2PPd- |
|---|---|
Poids moléculaire |
517.9 g/mol |
Nom IUPAC |
acetic acid;[2-(2-methanidylphenyl)phenyl]-diphenylphosphane;palladium |
InChI |
InChI=1S/C25H20P.C2H4O2.Pd/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22;1-2(3)4;/h2-19H,1H2;1H3,(H,3,4);/q-1;; |
Clé InChI |
DDMBKDQUOPEPTL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.[CH2-]C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


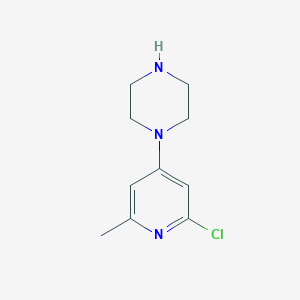
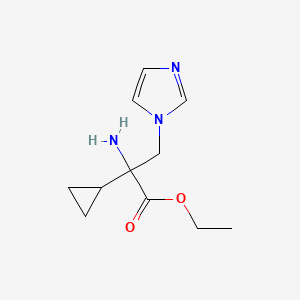

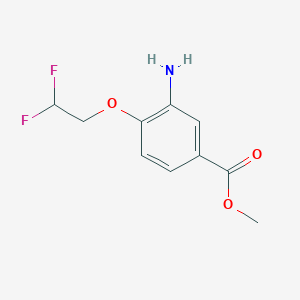
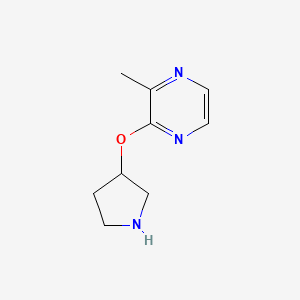
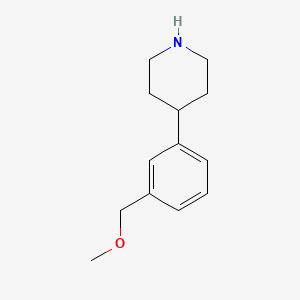
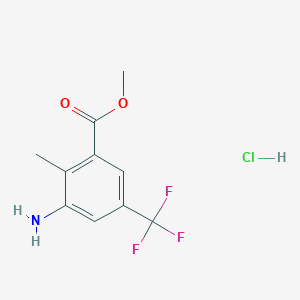
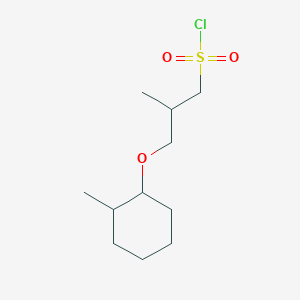
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
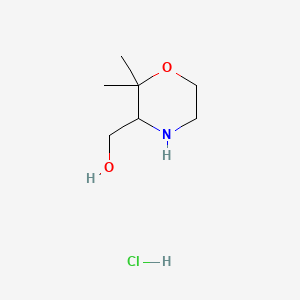
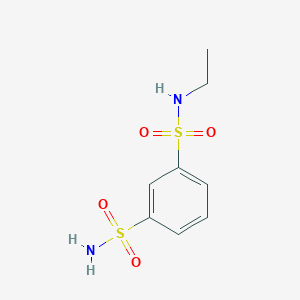

![{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
